molecular formula C21H28Cl2N4O3 B12745361 Benzoic acid, 4-((1-oxo-3-(4-(2-pyridinyl)-1-piperazinyl)propyl)amino)-, ethyl ester, dihydrochloride CAS No. 104393-11-5

Benzoic acid, 4-((1-oxo-3-(4-(2-pyridinyl)-1-piperazinyl)propyl)amino)-, ethyl ester, dihydrochloride

Cat. No.: B12745361
CAS No.: 104393-11-5
M. Wt: 455.4 g/mol
InChI Key: VSDKBDMCFNAYRN-UHFFFAOYSA-N
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Description

Benzoic acid, 4-((1-oxo-3-(4-(2-pyridinyl)-1-piperazinyl)propyl)amino)-, ethyl ester, dihydrochloride is a complex organic compound It is characterized by the presence of a benzoic acid moiety linked to a piperazine ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-((1-oxo-3-(4-(2-pyridinyl)-1-piperazinyl)propyl)amino)-, ethyl ester, dihydrochloride typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the piperazine and pyridine rings. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 4-((1-oxo-3-(4-(2-pyridinyl)-1-piperazinyl)propyl)amino)-, ethyl ester, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine and pyridine rings play a crucial role in binding to these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar structures, such as benzoic acid, 4-((1-oxo-3-(4-(2-pyridinyl)-1-piperazinyl)propyl)amino)-, methyl ester.

    Piperazine derivatives: Compounds like 1-(2-pyridinyl)piperazine, which share the piperazine and pyridine moieties.

Uniqueness

The uniqueness of Benzoic acid, 4-((1-oxo-3-(4-(2-pyridinyl)-1-piperazinyl)propyl)amino)-, ethyl ester, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

104393-11-5

Molecular Formula

C21H28Cl2N4O3

Molecular Weight

455.4 g/mol

IUPAC Name

ethyl 4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzoate;dihydrochloride

InChI

InChI=1S/C21H26N4O3.2ClH/c1-2-28-21(27)17-6-8-18(9-7-17)23-20(26)10-12-24-13-15-25(16-14-24)19-5-3-4-11-22-19;;/h3-9,11H,2,10,12-16H2,1H3,(H,23,26);2*1H

InChI Key

VSDKBDMCFNAYRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3.Cl.Cl

Origin of Product

United States

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